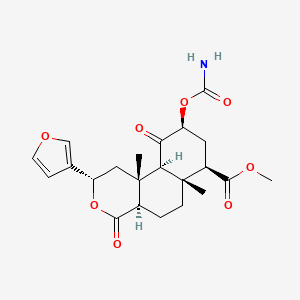

Salvinorin A Carbamate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-carbamoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGZEVOZWRYEL-XOKLNVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of Stable Salvinorin A Analogs: A Technical Guide to Salvinorin A Carbamates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the psychoactive plant Salvia divinorum, has garnered significant interest within the scientific community. Its unique non-nitrogenous, neoclerodane diterpene structure sets it apart from classical opioid alkaloids. However, the therapeutic potential of Salvinorin A is hindered by its hallucinogenic properties and rapid in vivo metabolism, primarily through hydrolysis of the C-2 acetate (B1210297) group to the inactive Salvinorin B. This has spurred the development of synthetic analogs with improved pharmacokinetic profiles. Among the most promising of these are the Salvinorin A carbamates, which replace the labile ester with a more stable carbamate (B1207046) moiety, offering a longer duration of action while retaining high KOR affinity and agonist activity. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of Salvinorin A carbamates.

Discovery and Rationale

The discovery of Salvinorin A carbamates was driven by the need to address the metabolic instability of the parent compound. Researchers hypothesized that replacing the C-2 acetyl ester with a functional group more resistant to enzymatic hydrolysis, such as a carbamate, would prolong the compound's biological activity. This modification was found to not only enhance stability but also maintain or even improve the affinity and efficacy at the KOR. The initial exploration into C-2 modifications revealed that this position is a critical determinant of the pharmacological activity of Salvinorin A analogs.

Synthesis of Salvinorin A Carbamates

The synthesis of Salvinorin A carbamates is typically achieved through a semi-synthetic approach starting from Salvinorin A, which is first deacetylated to Salvinorin B. Salvinorin B then serves as the key intermediate for the introduction of the carbamate functionality at the C-2 position.

General Synthetic Scheme:

A common synthetic route involves the reaction of Salvinorin B with an isocyanate or a carbamoyl (B1232498) chloride in the presence of a suitable base.

Step 1: Deacetylation of Salvinorin A to Salvinorin B

Salvinorin A is treated with a mild base, such as sodium carbonate, in methanol (B129727) to selectively cleave the acetate ester at the C-2 position, yielding Salvinorin B.

Step 2: Carbamoylation of Salvinorin B

Salvinorin B is then reacted with an appropriate isocyanate (R-N=C=O) or carbamoyl chloride (R₂NCOCl) in an aprotic solvent, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form the desired C-2 carbamate derivative. For the synthesis of the unsubstituted carbamate, reagents such as chlorosulfonyl isocyanate followed by hydrolysis, or trimethylsilyl (B98337) isocyanate can be utilized.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for selected Salvinorin A carbamates and related analogs at the human kappa-opioid receptor (hKOR).

Table 1: Kappa-Opioid Receptor Binding Affinities (Ki) and Functional Potencies (EC₅₀) of Salvinorin A and its Carbamate Derivatives.

| Compound | Ki (nM) for hKOR | EC₅₀ (nM) in [³⁵S]GTPγS Assay | Reference |

| Salvinorin A | 2.4 | 4.5 | [1] |

| Salvinorin A Carbamate (unsubstituted) | Not Reported | 6.2 | [2] |

| N-methyl this compound | Not Reported | Not Reported (Partial Agonist) | [2] |

Table 2: Efficacy (Emax) of Salvinorin A and its Carbamate Derivatives in [³⁵S]GTPγS Functional Assay.

| Compound | Emax (% of U50,488H) | Reference |

| Salvinorin A | Full Agonist | [2] |

| This compound (unsubstituted) | Full Agonist | [2] |

| N-methyl this compound | 81% | [2] |

Experimental Protocols

Synthesis of Salvinorin A Unsubstituted Carbamate (General Protocol)

This protocol is based on the general procedures described in the literature for the synthesis of C-2 modified Salvinorin A analogs.[2]

Materials:

-

Salvinorin B

-

Trimethylsilyl isocyanate (TMS-NCO)

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of Salvinorin B: Salvinorin A is dissolved in methanol, and a catalytic amount of sodium carbonate is added. The mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then neutralized with a mild acid (e.g., acetic acid), and the product is extracted with an organic solvent like dichloromethane. The organic layer is dried, filtered, and concentrated to yield crude Salvinorin B, which can be purified by column chromatography.

-

Carbamoylation: To a solution of Salvinorin B in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), anhydrous pyridine is added, followed by the dropwise addition of trimethylsilyl isocyanate.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of test compounds to the kappa-opioid receptor.

Materials:

-

Cell membranes expressing the human kappa-opioid receptor (hKOR)

-

Radioligand (e.g., [³H]U69,593 or [³H]diprenorphine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., unlabeled U69,593 or naloxone (B1662785) at a high concentration)

-

Test compounds (Salvinorin A carbamates) at various concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

For total binding, wells contain membranes and radioligand only.

-

For non-specific binding, wells contain membranes, radioligand, and a high concentration of an unlabeled KOR ligand.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (General Protocol)

This functional assay measures the G-protein activation upon agonist binding to the KOR.

Materials:

-

Cell membranes expressing hKOR

-

[³⁵S]GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Test compounds (Salvinorin A carbamates) at various concentrations

-

Non-specific binding determinator (e.g., unlabeled GTPγS)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Pre-incubate the cell membranes with GDP in the assay buffer.

-

In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, and varying concentrations of the test compound.

-

For basal binding, wells contain all components except the test compound.

-

For non-specific binding, wells contain all components plus a high concentration of unlabeled GTPγS.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to generate a dose-response curve.

-

Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the curve using non-linear regression.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Salvinorin A and its carbamate analogs exert their effects by acting as agonists at the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates a cascade of intracellular signaling events.

Caption: KOR Signaling Pathway for Salvinorin A Carbamates.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of Salvinorin A carbamates typically follows a standardized workflow to determine their binding affinity and functional activity at the kappa-opioid receptor.

Caption: In Vitro Characterization Workflow.

Conclusion

The development of Salvinorin A carbamates represents a significant advancement in the quest for therapeutically viable kappa-opioid receptor agonists. By addressing the metabolic instability of the parent compound, these analogs offer the potential for a longer duration of action, which is crucial for clinical applications. The data presented herein demonstrate that carbamate substitution at the C-2 position is a viable strategy for maintaining high affinity and agonist efficacy at the KOR. Further research into the structure-activity relationships of a broader range of Salvinorin A carbamates will undoubtedly pave the way for the design of novel drug candidates with optimized pharmacological profiles for the treatment of various central nervous system disorders.

References

The Chemical Properties of Salvinorin A Carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, has garnered significant interest as a molecular probe and a potential scaffold for the development of novel therapeutics for a range of neurological and psychiatric disorders.[1][2] Its unique non-nitrogenous, neoclerodane diterpene structure sets it apart from traditional opioid alkaloids.[3] However, the therapeutic potential of Salvinorin A is limited by its rapid metabolism, primarily through hydrolysis of the C-2 acetate (B1210297) group to the inactive metabolite Salvinorin B, and its short duration of action.[3][4]

To address these limitations, synthetic analogues have been developed, including Salvinorin A Carbamate (B1207046). This modification replaces the metabolically labile acetate ester with a more stable carbamate functional group, with the aim of improving its pharmacokinetic profile while retaining high affinity and efficacy at the KOR.[3] This technical guide provides a comprehensive overview of the known chemical properties of Salvinorin A Carbamate, focusing on its synthesis, stability, solubility, and in vitro pharmacology.

Chemical and Physical Properties

This compound is a semi-synthetic derivative of Salvinorin A. The key structural modification is the substitution of the acetate group at the C-2 position with a carbamate group. This change is intended to increase the compound's resistance to hydrolysis by plasma esterases, which is the primary metabolic pathway for Salvinorin A.[3]

Table 1: Physicochemical Properties of Salvinorin A and this compound

| Property | Salvinorin A | This compound | Reference |

| Chemical Formula | C₂₃H₂₈O₈ | C₂₂H₂₇NO₇ | [5] |

| Molar Mass | 432.47 g/mol | 417.45 g/mol | |

| Appearance | Crystalline solid | Not reported | |

| Melting Point | 238-240 °C | Not reported | [3] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water. | Soluble in acetonitrile (B52724) (1 mg/mL), DMF (1 mg/mL), DMSO (2 mg/mL), and DMSO:PBS (pH 7.2) (1:1) (0.5 mg/mL). | [5] |

| Storage | Desiccate at -20°C | Not reported, assumed similar to Salvinorin A |

Synthesis

The synthesis of this compound is achieved through a semi-synthetic approach starting from Salvinorin A. The general strategy involves the deacetylation of Salvinorin A to yield Salvinorin B, followed by the introduction of the carbamate moiety at the C-2 position.

While a detailed, step-by-step protocol for the synthesis of the unsubstituted carbamate is not available in the public literature, the general transformation is described by Béguin et al. (2005). The synthesis of other C-2 substituted analogs often involves the reaction of Salvinorin B with an appropriate acylating or alkylating agent in the presence of a base. For the carbamate, this would likely involve reaction with a source of the carbamoyl (B1232498) group.

Experimental Workflow: General Synthesis of Salvinorin A Analogs

Caption: General workflow for the semi-synthesis of C-2 analogs of Salvinorin A.

Chemical Stability

A primary motivation for the synthesis of this compound was to enhance its metabolic stability. The ester linkage at the C-2 position of Salvinorin A is susceptible to rapid hydrolysis by plasma esterases, leading to the inactive metabolite Salvinorin B.[3] The carbamate functional group is generally more resistant to enzymatic hydrolysis than an ester group.

While quantitative stability data for this compound under various conditions (e.g., different pH values, temperatures, and in plasma from different species) are not available in the reviewed literature, it is predicted to have a longer biological half-life than Salvinorin A.[3]

Pharmacology

In Vitro Receptor Binding and Functional Activity

This compound is a potent full agonist at the human kappa-opioid receptor (KOR). Its in vitro activity has been characterized using [³⁵S]GTPγS binding assays in CHO cells expressing the human KOR. This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is a direct measure of receptor activation.

Table 2: In Vitro Pharmacological Data for this compound

| Compound | Assay | Receptor | Parameter | Value | Reference |

| This compound | [³⁵S]GTPγS Binding | Human KOR | EC₅₀ | 6.2 nM | [3] |

| Salvinorin A | [³⁵S]GTPγS Binding | Human KOR | EC₅₀ | ~1-10 nM | [3][6] |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

The following is a generalized protocol for a [³⁵S]GTPγS binding assay, a common method to determine the functional potency of GPCR agonists.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor.

-

Harvest cells and homogenize in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of the test compound (e.g., this compound).

-

Include a control for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

-

Experimental Workflow: [³⁵S]GTPγS Binding Assay

Caption: A generalized workflow for determining agonist potency using a [³⁵S]GTPγS binding assay.

Signaling Pathways

Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a cascade of intracellular signaling events. The KOR is primarily coupled to inhibitory G-proteins of the Gi/o family.

Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

Signaling Pathway: Kappa-Opioid Receptor Activation

Caption: Simplified diagram of the canonical G-protein-dependent signaling pathway activated by a KOR agonist.

It is important to note that KORs can also signal through G-protein-independent pathways, such as those involving β-arrestin. The propensity of a ligand to activate one pathway over another is known as "biased agonism."[1][6] There is currently no published data to indicate whether this compound exhibits biased agonism at the KOR.

Conclusion and Future Directions

This compound is a potent kappa-opioid receptor agonist designed for enhanced metabolic stability compared to its parent compound, Salvinorin A. Its in vitro pharmacological profile demonstrates high potency at the human KOR. However, a comprehensive understanding of its chemical properties is currently limited by the lack of publicly available data.

For drug development professionals, this compound represents an interesting lead compound. However, further studies are crucial to fully characterize its potential. Future research should focus on:

-

Detailed Stability Studies: Quantitative assessment of its stability in various solvents, pH conditions, and biological matrices.

-

Comprehensive Solubility Profiling: Determination of its solubility in a wider range of pharmaceutically acceptable solvents.

-

In Vivo Pharmacokinetics and Pharmacodynamics: Elucidation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and duration of action in relevant animal models.

-

Investigation of Biased Agonism: Determining its signaling profile with respect to G-protein and β-arrestin pathways to better predict its therapeutic and side-effect profile.

-

Publication of Detailed Synthetic Protocols: Enabling broader access to the compound for further research.

The development of metabolically stable and well-characterized KOR agonists like this compound holds promise for advancing our understanding of the kappa-opioid system and for the potential development of novel therapeutics for a variety of CNS disorders.

References

- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Salvinorin A by Evans [organic-chemistry.org]

- 3. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salvinorin A - Wikipedia [en.wikipedia.org]

- 6. A Route to Potent, Selective, and Biased Salvinorin Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

Salvinorin A Carbamates: A Technical Guide to their Mechanism of Action at the Kappa-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin A, a potent naturally occurring hallucinogen, has garnered significant attention as a selective kappa-opioid receptor (KOR) agonist.[1][2][3][4] Its unique non-nitrogenous, neoclerodane diterpene structure sets it apart from typical opioid ligands.[2][5] However, the clinical utility of Salvinorin A is hampered by its short duration of action and psychoactive side effects.[1] Modifications at the C(2) position of the Salvinorin A scaffold, particularly the introduction of a carbamate (B1207046) moiety, have emerged as a promising strategy to enhance metabolic stability and modulate pharmacological properties. This technical guide provides an in-depth overview of the mechanism of action of Salvinorin A carbamates, focusing on their interaction with the KOR and the subsequent intracellular signaling cascades. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Introduction: The Salvinorin A Scaffold and the Rationale for Carbamate Analogs

Salvinorin A exerts its effects primarily through the activation of the KOR, a G protein-coupled receptor (GPCR).[2][6] The C(2) acetate (B1210297) group of Salvinorin A is susceptible to rapid hydrolysis by esterases, leading to the inactive metabolite Salvinorin B, which contributes to its short half-life.[7] Replacing this labile ester with more stable functional groups, such as carbamates, has been a key focus of medicinal chemistry efforts to develop analogs with improved pharmacokinetic profiles and potentially refined pharmacodynamic effects.[7][8] Unsubstituted carbamate analogs of Salvinorin A have been shown to be potent KOR agonists and are expected to be more stable against metabolic degradation.[9]

Molecular Mechanism of Action at the Kappa-Opioid Receptor

The interaction of Salvinorin A and its carbamate analogs with the KOR is a complex process that initiates a cascade of intracellular events.

Binding to the Kappa-Opioid Receptor

Unlike traditional alkaloid opioids, the non-nitrogenous Salvinorin A binds to a unique pocket within the KOR.[5] The binding is primarily stabilized by hydrogen bonds and hydrophobic interactions.[5][10] Key residues in the KOR, such as Q115 in transmembrane helix 2 and Y312 and Y313 in transmembrane helix 7, are crucial for the binding of Salvinorin A.[5][10][11] The C(2) position of the Salvinorin A scaffold, where the carbamate substitution is made, is oriented towards the extracellular loop 2 (ECL2) of the receptor.[5][10] The nature of the substituent at this position is critical for binding affinity and functional activity.[12]

G Protein-Coupled Signaling Pathway

Upon agonist binding, the KOR undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, primarily of the Gi/o family.[2][7] This leads to the dissociation of the Gα and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][7]

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release.

β-Arrestin Recruitment and Biased Agonism

In addition to G protein signaling, agonist-bound KOR can also recruit β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs).

The concept of "biased agonism" or "functional selectivity" has gained prominence in KOR pharmacology.[1] This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). It has been hypothesized that the adverse effects of KOR agonists, such as dysphoria and sedation, may be linked to β-arrestin recruitment, while the therapeutic effects, like analgesia, are primarily mediated by G protein signaling.[1] Consequently, the development of G protein-biased KOR agonists is a major goal in drug discovery.[1] Several Salvinorin A analogs have been identified as biased agonists.[1][13]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for selected Salvinorin A carbamates and related analogs.

Table 1: Kappa-Opioid Receptor Binding Affinities

| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| Salvinorin A | 2.4 | [³H]U69,593 | Cloned human KOR | [14] |

| Salvinorin A | 16 | [³H]Bremazocine | HEK-293 cells | [7] |

| Unsubstituted Carbamate (9) | Potent KOR agonist (EC₅₀ = 6.2 nM) | - | - | [9] |

| N-Methyl Carbamate (10) | Partial agonist | - | - | [9] |

| 22-thiocyanatosalvinorin A (RB-64) | 0.59 | [³H]U69,593 | - | [15] |

Table 2: Functional Activity at the Kappa-Opioid Receptor

| Compound | Assay | EC₅₀ (nM) | Emax (%) | Reference |

| Salvinorin A | [³⁵S]GTPγS | 1.8 | - | [14] |

| Salvinorin A | cAMP Inhibition | 4.73 | - | [7] |

| Salvinorin A | β-Arrestin Recruitment (Tango) | 10.5 | - | [7] |

| Unsubstituted Carbamate (9) | KOR agonism | 6.2 | - | [9] |

| N-Methyl Carbamate (10) | KOR agonism | - | 81 (vs. U50,488H) | [9] |

| 22-thiocyanatosalvinorin A (RB-64) | [³⁵S]GTPγS | Sub-nanomolar | - | [15] |

Key Experimental Protocols

The characterization of Salvinorin A carbamates relies on a suite of in vitro assays to determine their binding affinity, functional potency, and signaling bias.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the KOR.

Methodology:

-

Membrane Preparation: Cell membranes expressing the KOR are prepared from cultured cells (e.g., HEK-293, CHO) or animal brain tissue.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593) and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G proteins coupled to the KOR.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the KOR are used.

-

Incubation: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Agonist Stimulation: Agonist binding to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G proteins is quantified, typically by scintillation counting after filtration.

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (potency) and Emax (efficacy) of the test compound.

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

Methodology:

-

Cell Culture: Whole cells expressing the KOR are used.

-

Forskolin Stimulation: Cells are stimulated with forskolin, an activator of adenylyl cyclase, to increase basal cAMP levels.

-

Agonist Treatment: Cells are then treated with varying concentrations of the KOR agonist.

-

cAMP Measurement: The intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified to determine its EC₅₀ and Emax.

β-Arrestin Recruitment Assay

Various techniques are available to measure the recruitment of β-arrestin to the activated KOR. One common method is the Tango™ assay.

Methodology:

-

Engineered Cell Line: A specialized cell line is used where the KOR is fused to a transcription factor, and β-arrestin is fused to a protease.

-

Agonist Stimulation: Upon agonist binding, β-arrestin is recruited to the KOR, bringing the protease into close proximity with the transcription factor.

-

Protease Cleavage: The protease cleaves the transcription factor, which then translocates to the nucleus.

-

Reporter Gene Expression: The transcription factor activates the expression of a reporter gene (e.g., luciferase).

-

Signal Detection: The reporter gene product is quantified (e.g., by measuring luminescence), which is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: A concentration-response curve is generated to determine the EC₅₀ and Emax for β-arrestin recruitment.

Conclusion and Future Directions

Salvinorin A carbamates represent a promising class of KOR agonists with enhanced metabolic stability compared to the parent compound. Their mechanism of action is centered on the activation of the KOR, leading to the modulation of intracellular signaling pathways, primarily through G protein coupling. The potential for biased agonism within this chemical class offers an exciting avenue for the development of novel therapeutics with improved side-effect profiles for a range of disorders, including pain, addiction, and depression. Future research should focus on a more comprehensive structure-activity relationship (SAR) analysis of various carbamate substitutions at the C(2) position to fine-tune their pharmacological properties, including their degree of biased agonism. In vivo studies are also crucial to validate the therapeutic potential and pharmacokinetic advantages of these compounds.

References

- 1. Frontiers | Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain [frontiersin.org]

- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CoMFA Analyses of C-2 Position Salvinorin A Analogs at the Kappa-Opioid Receptor Provides Insights into Epimer Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Route to Potent, Selective, and Biased Salvinorin Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Salvinorin A - Wikipedia [en.wikipedia.org]

- 15. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Binding of Salvinorin A Carbamate to the Kappa-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike typical opioid ligands, Salvinorin A is non-nitrogenous, making it a unique scaffold for the development of novel therapeutics targeting the KOR.[1][3] The KOR is a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including pain, mood, and addiction, making it a promising target for drug development.[4][5] However, Salvinorin A itself has limitations, including poor pharmacokinetic properties and hallucinogenic effects.[4] This has led to the development of analogues, including carbamate (B1207046) derivatives, to improve its therapeutic potential.[6][7] This guide provides an in-depth technical overview of the binding of Salvinorin A carbamates to the KOR, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional activity (EC50 and Emax) of Salvinorin A and its carbamate derivatives at the kappa-opioid receptor. These values are critical for understanding the structure-activity relationships (SAR) and for comparing the potency and efficacy of these compounds.

Table 1: Kappa-Opioid Receptor Binding Affinities of Salvinorin A Analogues

| Compound | Radioligand | Ki (nM) | Reference |

| Salvinorin A | [3H]U69,593 | 0.59 | [8] |

| Unsubstituted Carbamate (C2) | Not Specified | Potent Agonist | [6] |

| N-methyl Carbamate (C2) | Not Specified | Partial Agonist | [6] |

| 22-thiocyanatosalvinorin A (RB-64) | [3H]U69593 | 0.59 | [8] |

| 22-chlorosalvinorin A (RB-48) | [3H]U69593 | --- | [8] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Salvinorin A Analogues at the Kappa-Opioid Receptor

| Compound | Assay | EC50 (nM) | Emax (%) | Reference |

| Salvinorin A | [35S]GTPγS | 1.8 | 100 | [9] |

| Unsubstituted Carbamate (C2) | Not Specified | 6.2 | Potent Agonist | [6] |

| N-methyl Carbamate (C2) | Not Specified | --- | 81 (vs. U50,488H) | [6] |

| 22-thiocyanatosalvinorin A (RB-64) | [35S]GTPγS | Sub-nM | High Efficacy | [8] |

| 12-epi-Salvinorin A | [35S]GTPγS | 11 | 48 | [9] |

Note: EC50 represents the concentration of the compound that produces 50% of its maximal effect, indicating potency. Emax represents the maximum effect of the compound relative to a full agonist.

Experimental Protocols

The characterization of Salvinorin A carbamates at the KOR involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the KOR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human kappa-opioid receptor.[9]

-

Radioligand: [³H]diprenorphine ([³H]DPN) or [³H]U69,593.[9][10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

-

Test Compounds: Salvinorin A carbamates at various concentrations.

-

Non-specific binding control: Naloxone or another high-affinity KOR ligand at a high concentration (e.g., 10 µM).[9]

-

96-well plates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.[9]

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include control wells for total binding (membranes, radioligand, and buffer) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled ligand).[9]

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound ligand.[9]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.[9]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[9]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) from this curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Materials:

-

Cell membranes from cells expressing the KOR.

-

[³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]

-

Guanosine 5'-diphosphate (GDP).[8]

-

Test compounds at various concentrations.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

-

Microplate scintillation counter.

Procedure:

-

Pre-incubation: Incubate the cell membranes with the test compound and GDP in the assay buffer.

-

Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.[11]

-

Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[11] Alternatively, for an SPA-based assay, add SPA beads to capture the membrane-bound [³⁵S]GTPγS.

-

Detection: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Analyze the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for G-protein activation.[9]

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated KOR, a key event in GPCR desensitization and signaling. Technologies like the PathHunter® assay are commonly used.[11][12]

Materials:

-

Cells co-expressing the KOR fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[11]

-

Assay buffer and cell plating reagents.

-

Test compounds.

-

Detection reagents that generate a chemiluminescent signal upon enzyme fragment complementation.[11]

-

Luminescence plate reader.

Procedure:

-

Cell Plating: Plate the engineered cells in a white-walled microplate and incubate overnight.[11]

-

Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.

-

Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[11]

-

Detection: Add the detection reagents to the wells and incubate at room temperature to allow the chemiluminescent signal to develop.[11]

-

Measurement: Measure the chemiluminescent signal using a plate reader.[11]

-

Data Analysis: Analyze the data to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of Salvinorin A carbamates at the KOR.

References

- 1. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor [mdpi.com]

- 5. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Salvinorin A Carbamates at the Kappa-Opioid Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, has garnered significant attention as a unique pharmacological tool and a potential scaffold for the development of novel therapeutics. Its non-nitrogenous diterpenoid structure distinguishes it from classical alkaloid opioids. However, the therapeutic potential of Salvinorin A is limited by its short duration of action, attributed to the rapid in vivo hydrolysis of the C-2 acetate (B1210297) group. To address this liability, researchers have explored various modifications at the C-2 position to enhance metabolic stability while retaining or improving pharmacological activity. Among these, the introduction of a carbamate (B1207046) moiety has emerged as a promising strategy. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Salvinorin A carbamate analogs, detailing their pharmacological properties, the experimental protocols used for their evaluation, and the underlying signaling pathways.

Data Presentation: Pharmacological Profile of Salvinorin A C-2 Carbamate Analogs

The following table summarizes the in vitro pharmacological data for a series of this compound analogs at the human kappa-opioid receptor. The data highlights the impact of N-substitution on the carbamate moiety on receptor affinity (Ki), potency (EC50), and efficacy (Emax).

| Compound | R1 | R2 | Ki (nM) | EC50 (nM) | Emax (%)a | Reference |

| Salvinorin A | - | - | 1.8 ± 0.3 | 4.5 ± 0.8 | 100 | [1] |

| 9 | H | H | ND | 6.2 ± 1.1 | 100 | [1] |

| 10 | H | CH3 | ND | 19.7 ± 3.5 | 81 ± 5 | [1] |

| 11 | CH3 | CH3 | ND | >1000 | <10 | [1] |

| 12 | H | CH2CH3 | ND | 35.6 ± 6.3 | 75 ± 6 | [1] |

| 13 | H | (CH2)2CH3 | ND | 78.9 ± 14.1 | 68 ± 8 | [1] |

| 14 | H | CH(CH3)2 | ND | 125 ± 22 | 62 ± 9 | [1] |

a Efficacy is expressed as a percentage of the maximal stimulation produced by the full KOR agonist U-50,488H. ND: Not Determined in the cited study.

Experimental Protocols

Synthesis of Salvinorin A C-2 Carbamate Analogs

The synthesis of C-2 carbamate analogs of Salvinorin A typically begins with the hydrolysis of the C-2 acetate group of Salvinorin A to yield Salvinorin B. Salvinorin B then serves as the key intermediate for the introduction of the carbamate functionality.

General Procedure for the Synthesis of N-Substituted Carbamates:

-

Preparation of Salvinorin B: Salvinorin A is dissolved in methanol (B129727) and treated with a mild base, such as potassium carbonate, at room temperature to selectively hydrolyze the C-2 acetate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is neutralized, and Salvinorin B is extracted and purified.

-

Carbamate Formation: Salvinorin B is dissolved in a suitable aprotic solvent, such as dichloromethane. To this solution is added the corresponding isocyanate (for N-monosubstituted carbamates) or carbamoyl (B1232498) chloride (for N,N-disubstituted carbamates) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until completion. The resulting carbamate analog is then purified using column chromatography.

Radioligand Binding Assay for Kappa-Opioid Receptor

This assay is employed to determine the binding affinity (Ki) of the synthesized compounds for the KOR.

Methodology:

-

Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR).

-

Radioligand: [3H]-U69,593, a selective KOR agonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of [3H]-U69,593 (typically around 1 nM) and varying concentrations of the unlabeled test compound.

-

The incubation is carried out in a final volume of 1 mL of assay buffer at 25°C for 2-3 hours to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled KOR agonist, such as U-50,488H (10 µM).

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

-

The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[35S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to activate G-protein signaling through the KOR, thereby determining its potency (EC50) and efficacy (Emax) as an agonist.

Methodology:

-

Receptor Source: Membranes from CHO cells stably expressing hKOR.

-

Reagents: [35S]GTPγS, Guanosine 5'-diphosphate (GDP), and the test compounds.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Procedure:

-

Cell membranes (5-10 µg of protein) are pre-incubated with GDP (typically 10 µM) in the assay buffer on ice.

-

The membranes are then incubated with varying concentrations of the test compound and a fixed concentration of [35S]GTPγS (e.g., 0.1 nM) in a 96-well plate.

-

The reaction is carried out at 30°C for 60 minutes with gentle agitation.

-

Basal binding is determined in the absence of any agonist, while non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (10 µM).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer and the bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The specific binding of [35S]GTPγS is calculated by subtracting non-specific binding from the total binding. The data are then normalized to the basal binding and the maximal stimulation produced by a standard full agonist (e.g., U-50,488H). The EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.

Caption: Synthesis and Evaluation Workflow for Salvinorin A Carbamates.

Discussion of Structure-Activity Relationships

The data presented in the table reveals several key insights into the SAR of Salvinorin A carbamates at the C-2 position:

-

Unsubstituted Carbamate: The introduction of an unsubstituted carbamate group (Compound 9 ) results in a potent KOR agonist with full efficacy, comparable to Salvinorin A.[1] This modification successfully replaces the labile acetate ester with a more metabolically stable carbamate without compromising agonist activity.[1]

-

N-Alkylation: Mono-alkylation of the carbamate nitrogen generally leads to a decrease in both potency and efficacy. For instance, the N-methyl derivative (Compound 10 ) exhibits a significant drop in potency and is a partial agonist with 81% efficacy.[1] This trend continues with increasing alkyl chain length (ethyl, propyl) and branching (isopropyl), where both potency and efficacy are further reduced.

-

N,N-Dialkylation: Disubstitution on the carbamate nitrogen, as seen in the N,N-dimethyl analog (Compound 11 ), leads to a dramatic loss of activity, with the compound being essentially inactive at the KOR.[1] This suggests that steric bulk at the C-2 position is poorly tolerated, and that at least one hydrogen on the carbamate nitrogen may be important for optimal interaction with the receptor.

These findings underscore the critical role of the C-2 substituent in modulating the pharmacological profile of Salvinorin A. The size and nature of the groups on the carbamate nitrogen have a profound impact on receptor binding and activation, with smaller, less sterically hindered substituents being favored.

Conclusion

The modification of Salvinorin A at the C-2 position with a carbamate functionality represents a viable strategy for developing analogs with enhanced metabolic stability. The structure-activity relationship studies demonstrate that while the unsubstituted carbamate retains the potent full agonism of the parent compound, N-alkylation of the carbamate leads to a decrease in potency and efficacy, with N,N-dialkylation resulting in a near-complete loss of activity. This detailed understanding of the SAR of Salvinorin A carbamates, coupled with the robust experimental protocols outlined in this guide, provides a solid foundation for the rational design of novel kappa-opioid receptor agonists with improved pharmacokinetic profiles and therapeutic potential. Future research in this area could explore a wider range of N-substituents, including those with different electronic properties and conformational constraints, to further refine the SAR and develop lead compounds for various therapeutic applications.

References

A Technical Guide to the Biological Activity of Salvinorin A Carbamates

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biological activity of Salvinorin A carbamates. Salvinorin A, a neoclerodane diterpene derived from the Salvia divinorum plant, is a highly potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its unique non-nitrogenous structure distinguishes it from classical opioid alkaloids and has made it a significant scaffold for medicinal chemistry.[4][5] Modifications of the Salvinorin A molecule, particularly at the C-2 position, are explored to enhance its therapeutic potential by altering its pharmacokinetic profile and functional activity.[1][5] The introduction of a carbamate (B1207046) functional group at this position is one such strategy aimed at improving stability and duration of action.[5] This document summarizes the quantitative data on the biological activity of these carbamates, details the experimental protocols used for their evaluation, and provides visual diagrams of key signaling pathways and experimental workflows.

Quantitative Data on Biological Activity

The biological activity of Salvinorin A and its derivatives is primarily characterized by their binding affinity and functional potency at the kappa-opioid receptor. The following tables present a summary of the available quantitative data for a representative Salvinorin A carbamate compared to the parent compound.

Table 1: Opioid Receptor Binding Affinities (Kᵢ in nM)

This table summarizes the equilibrium dissociation constants (Kᵢ) for Salvinorin A and a C-2 carbamate derivative at the human kappa (κ), mu (μ), and delta (δ) opioid receptors. The Kᵢ value is inversely proportional to binding affinity.

| Compound | KOR (Kᵢ, nM) | MOR (Kᵢ, nM) | DOR (Kᵢ, nM) |

| Salvinorin A | 2.4[6] | >1000 | >1000 |

| Salvinorin A C-2 Carbamate (12) | 462 ± 20[7] | 1540 ± 140[7] | No appreciable affinity |

Table 2: In Vitro Functional Activity

This table presents the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Salvinorin A and its C-2 carbamate derivative in G-protein activation assays. The EC₅₀ value represents the concentration required to elicit a half-maximal response, while Eₘₐₓ indicates the maximum response relative to a standard agonist.

| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) |

| Salvinorin A | [³⁵S]GTPγS Binding | 1.8[6] | 100 |

| Salvinorin A C-2 Carbamate (12) | G-Protein Activation | >1000[7] | Not Reported |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of Salvinorin A carbamates are crucial for reproducibility and further research.

Synthesis of Salvinorin A C-2 Carbamate

This protocol outlines a general procedure for the synthesis of Salvinorin A carbamates by modifying the C-2 position. The synthesis starts with Salvinorin B, which is obtained by the deacetylation of Salvinorin A.[8]

Step 1: Synthesis of Salvinorin B (Precursor)

-

Dissolve Salvinorin A in methanol.

-

Add a catalytic amount of sodium carbonate to the solution.

-

Stir the mixture at room temperature, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a mild acid, such as acetic acid.

-

Extract the product using an organic solvent like dichloromethane (B109758).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Salvinorin B.[8]

Step 2: Formation of the Carbamate

-

Dissolve Salvinorin B in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Add an appropriate isocyanate (R-N=C=O) and a catalytic amount of a suitable base (e.g., triethylamine (B128534) or pyridine).

-

Stir the reaction at room temperature or with gentle heating, monitoring its completion by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude carbamate derivative using column chromatography.

Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.[9]

Materials:

-

Cell membranes expressing the human kappa-opioid receptor (e.g., from transfected CHO or HEK-293 cells).[9]

-

Radioligand: [³H]diprenorphine ([³H]DPN) or [³H]U69,593.[7][9]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

-

Test compounds (e.g., Salvinorin A carbamates).

-

Non-specific binding control: Naloxone or another high-affinity KOR ligand at a high concentration (e.g., 10 µM).[9]

-

96-well plates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.[9]

Procedure:

-

Preparation: Thaw the cell membrane preparation on ice and resuspend it in ice-cold assay buffer to a final concentration of approximately 20 µg protein per well.[9]

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add the high-concentration KOR ligand instead of the test compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the bound and free radioligand.[9][10]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.[9]

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[10]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (G-protein Activation)

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the KOR.[10]

Materials:

-

Cell membranes expressing the KOR.[10]

-

Radioligand: [³⁵S]GTPγS.[10]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl.

-

GDP (Guanosine diphosphate).

-

Test compounds.

-

Filtration apparatus and liquid scintillation counter.

Procedure:

-

Pre-incubation: Incubate cell membranes with varying concentrations of the test compound in the assay buffer containing GDP.[10]

-

Initiation: Start the binding reaction by adding [³⁵S]GTPγS.[10]

-

Incubation: Incubate the mixture at 30°C for 60 minutes.[10]

-

Termination: Stop the reaction by rapid filtration through glass fiber filters.[10]

-

Washing: Wash the filters with ice-cold buffer.[10]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.[10]

-

Data Analysis: Analyze the data to determine the EC₅₀ and Eₘₐₓ values for G-protein activation.[10]

β-Arrestin Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin to an activated KOR, often using enzyme fragment complementation technology like the PathHunter® assay.[10][11]

Materials:

-

Cells co-expressing the KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).[10]

-

Assay buffer and cell plating reagents.

-

Test compounds.

-

Detection reagents (e.g., PathHunter® detection reagents).[10]

-

Luminescence plate reader.[10]

Procedure:

-

Cell Plating: Plate the engineered cells in a white-walled microplate and incubate overnight.[10]

-

Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.[10]

-

Detection: Add the detection reagents to the wells and incubate for 60 minutes at room temperature.[10]

-

Measurement: Measure the chemiluminescent signal using a plate reader.[10]

-

Data Analysis: Analyze the data to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.[10]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of Salvinorin A carbamates.

Signaling Pathways

Caption: Kappa-Opioid Receptor (KOR) signaling pathways initiated by an agonist.

Experimental Workflow

Caption: General workflow for a competitive radioligand binding assay.

Logical Relationship

Caption: Structure-Activity Relationship (SAR) of C-2 modification.

References

- 1. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies toward the pharmacophore of salvinorin A, a potent kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvinorin A - Wikipedia [en.wikipedia.org]

- 7. Potential Drug Abuse Therapeutics Derived from the Hallucinogenic Natural Product Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Salvinorin A Carbamate as a Kappa Opioid Receptor (KOR) Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin A, a neoclerodane diterpenoid isolated from Salvia divinorum, is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its unique non-nitrogenous structure distinguishes it from classical alkaloid opioids, making it a valuable scaffold for the development of novel therapeutics targeting the KOR system.[4][5] The KOR is implicated in a range of physiological and pathological processes, including pain, addiction, depression, and mood disorders.[6] However, the therapeutic potential of Salvinorin A is limited by its rapid hydrolysis in vivo to the inactive metabolite, Salvinorin B, resulting in a short duration of action.[4][7] To address this limitation, synthetic analogs have been developed, with a focus on modifying the C-2 position to enhance metabolic stability. Salvinorin A carbamates have emerged as a promising class of analogs that retain potent KOR agonism with improved biological stability.[8] This document provides a comprehensive technical overview of Salvinorin A carbamates as KOR agonists, including their synthesis, pharmacological properties, signaling pathways, and detailed experimental protocols for their evaluation.

Introduction to Salvinorin A and its Carbamate (B1207046) Analogs

Salvinorin A is the most potent naturally occurring hallucinogen and exerts its effects primarily through the activation of the KOR.[4][9] Unlike typical opioids, it lacks a basic nitrogen atom, which was once considered essential for opioid receptor binding.[1][10] This unique chemical structure has opened new avenues for the design of KOR-targeted ligands.

The primary metabolic liability of Salvinorin A is the hydrolysis of its C-2 acetate (B1210297) group by esterases, which leads to the inactive Salvinorin B.[4][11] The development of Salvinorin A carbamates involves the replacement of this labile ester with a more stable carbamate functional group.[4][8] This modification is designed to decrease the rate of deacetylation, thereby increasing the biological half-life of the compound while maintaining high affinity and efficacy at the KOR.[8]

Synthesis of Salvinorin A Carbamate

The synthesis of Salvinorin A carbamates typically starts with Salvinorin A, which is deacetylated to form Salvinorin B. Salvinorin B then serves as the key intermediate for the introduction of the carbamate moiety at the C-2 position.

A general synthetic scheme is as follows:

-

Deacetylation of Salvinorin A (1) to Salvinorin B (2): Salvinorin A is treated with a mild base, such as sodium bicarbonate in methanol (B129727) and water, to hydrolyze the acetate ester at the C-2 position, yielding Salvinorin B.[12] Care must be taken to control reaction conditions to avoid epimerization at the C-8 position.[12][13]

-

Formation of the Carbamate: Salvinorin B is then reacted with an appropriate isocyanate or carbamoyl (B1232498) chloride in the presence of a base to form the desired carbamate derivative at the C-2 hydroxyl group. The specific reagents used will determine the final carbamate structure.

Note: While the general principle of modifying the C-2 position is well-established for creating various analogs like ethers and esters,[12][14][15] specific, detailed synthetic protocols for a wide range of Salvinorin A carbamates are proprietary or less commonly published in peer-reviewed literature. The described method is a standard chemical transformation for this purpose.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for Salvinorin A, its carbamate analog, and other relevant derivatives at the human kappa-opioid receptor (hKOR).

Table 1: Kappa Opioid Receptor Binding Affinities

| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |

| Salvinorin A | 2.4 | Cloned hKOR | [3H]U-69,593 | [16] |

| Salvinorin A | 7.40 ± 0.4 | CHO-hKOR cells | [3H]diprenorphine | [14] |

| Salvinorin B | >10,000 | Cloned hKOR | [3H]U-69,593 | [15] |

| 22-thiocyanatosalvinorin A (RB-64) | 0.59 | Cloned hKOR | [3H]U-69,593 | [9] |

| Ethoxymethyl ether Salvinorin B | 0.32 | CHO-hKOR cells | [3H]diprenorphine | [14] |

Ki (Inhibitory constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity at the Kappa Opioid Receptor

| Compound | Assay Type | EC50 (nM) | Emax (% of control) | Cell Line | Reference |

| Salvinorin A | [35S]GTPγS | 4.5 | Full Agonist | hKOR | [8] |

| This compound | [35S]GTPγS | 6.2 | Full Agonist | hKOR | [8] |

| Salvinorin A | cAMP accumulation | 4.73 | Full Agonist | hKOR | [4] |

| Salvinorin A | β-arrestin recruitment | 10.5 | Full Agonist | U2OS-hKOR | [4] |

| 20-nor-Salvinorin A | cAMP accumulation | ~10 | 100% | hKOR | [13] |

| 2-Methoxymethyl-Salvinorin B | [35S]GTPγS | ~1 | ~100% | CHO-hKOR | [15] |

| 22-thiocyanatosalvinorin A (RB-64) | [35S]GTPγS | sub-nM | Full Agonist | hKOR | [9] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug.

KOR Signaling Pathways

Activation of the KOR by an agonist like this compound initiates intracellular signaling cascades primarily through two main pathways: G-protein-dependent signaling and β-arrestin-dependent signaling.

-

G-Protein Signaling: The KOR is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[10][4] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[17] The Gβγ subunit can modulate the activity of various downstream effectors, including inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and reduced neuronal excitability.[4]

-

β-Arrestin Signaling: Following agonist binding and G-protein activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2). β-arrestin recruitment uncouples the receptor from G-proteins, leading to signal desensitization, and can also trigger receptor internalization.[18] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a separate wave of G-protein-independent signaling, which can include the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[19]

Some ligands may preferentially activate one pathway over the other, a phenomenon known as "biased agonism".[6] G-protein-biased KOR agonists are sought after as potentially safer analgesics, as the β-arrestin pathway has been linked to adverse effects such as dysphoria.[19][20]

Caption: KOR signaling upon agonist binding.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the KOR. It involves a competition experiment between the unlabeled test compound and a radiolabeled ligand with known affinity for the receptor.

Materials:

-

Cell membranes prepared from cells stably expressing hKOR (e.g., CHO-hKOR).

-

Unlabeled test compound (e.g., this compound).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known KOR ligand (e.g., unlabeled U-69,593).

-

96-well plates, glass fiber filters, scintillation counter, and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For total binding wells, omit the test compound. For non-specific binding wells, add a saturating concentration of a non-specific control ligand.

-

Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., one-site competition model) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the KOR. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Materials:

-

Cell membranes from hKOR-expressing cells.

-

[35S]GTPγS.

-

Unlabeled test compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (to ensure G-proteins are in their inactive state at baseline).

-

Basal control (buffer only) and maximal stimulation control (a known full agonist like U-69,593).

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, GDP, and the test compound at various concentrations.

-

Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiate the binding reaction by adding a fixed concentration of [35S]GTPγS to all wells.

-

Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated [35S]GTPγS binding.[22]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.[22]

-

Data Analysis: Plot the amount of [35S]GTPγS bound (in counts per minute or similar units) against the log concentration of the test compound. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 and Emax values. The Emax is often expressed as a percentage of the stimulation achieved by a standard full agonist.

Caption: Workflow for the [35S]GTPγS binding assay.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This is a cell-based assay that measures the recruitment of β-arrestin to the activated KOR. The PathHunter assay utilizes enzyme fragment complementation (EFC) technology.

Materials:

-

A specific cell line co-expressing the hKOR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase (e.g., U2OS or CHO cells).[18][22]

-

Cell plating reagents and assay buffer.

-

Test compounds.

-

PathHunter Detection Reagents.

-

White, opaque 384- or 96-well microplates.

-

Luminescence plate reader.

Procedure:

-

Plate the PathHunter cells in a white-walled microplate at a predetermined density and incubate overnight to allow for cell adherence.[22]

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.[22]

-

Add the PathHunter detection reagents to the wells according to the manufacturer's protocol. These reagents contain the substrate for the complemented β-galactosidase enzyme.

-